2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound that features a benzodiazole ring, an azepane ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide typically involves multiple steps. One common approach is to start with the formation of the benzodiazole ring, followed by the introduction of the azepane moiety through nucleophilic substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially modulating their activity. The azepane ring may also play a role in the compound’s binding affinity and selectivity. Overall, the compound’s effects are likely mediated through a combination of these interactions, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
- 2-(azepan-1-yl)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide is unique due to its combination of a benzodiazole ring and an azepane ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H28N4O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C23H28N4O/c1-25(19-11-5-4-6-12-19)23(28)18-27-21-14-8-7-13-20(21)24-22(27)17-26-15-9-2-3-10-16-26/h4-8,11-14H,2-3,9-10,15-18H2,1H3 |
InChI Key |
HZPHGPTVZVESFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.